molecular formula C14H11N3O4 B10997108 [2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid

[2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid

Cat. No.: B10997108
M. Wt: 285.25 g/mol
InChI Key: CMHMJKYJJMXLNS-UHFFFAOYSA-N
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Description

[2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid: is a complex organic compound featuring a quinoline moiety attached to an imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the imidazolidine ring. Key steps include:

    Quinoline Derivative Formation: This can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Imidazolidine Ring Formation: The quinoline derivative is then reacted with glyoxal and ammonia to form the imidazolidine ring.

    Final Coupling: The imidazolidine derivative is coupled with bromoacetic acid under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoline derivatives reacting with nucleophiles like amines or thiols.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its quinoline moiety is known for antimicrobial and antimalarial properties, making it a candidate for drug development.

Medicine

In medicine, This compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including infections and cancer.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it suitable for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of [2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the imidazolidine ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,5-Dioxo-1-(quinolin-5-yl)imidazolidin-4-yl]acetic acid: stands out due to its combined quinoline and imidazolidine structures, which confer unique chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C14H11N3O4

Molecular Weight

285.25 g/mol

IUPAC Name

2-(2,5-dioxo-1-quinolin-5-ylimidazolidin-4-yl)acetic acid

InChI

InChI=1S/C14H11N3O4/c18-12(19)7-10-13(20)17(14(21)16-10)11-5-1-4-9-8(11)3-2-6-15-9/h1-6,10H,7H2,(H,16,21)(H,18,19)

InChI Key

CMHMJKYJJMXLNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC=N2)C(=C1)N3C(=O)C(NC3=O)CC(=O)O

Origin of Product

United States

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